molecular formula C17H12N2O3 B270466 N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide

N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B270466
M. Wt: 292.29 g/mol
InChI Key: LZSGRZBBPOXTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide, also known as QBC, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in various fields. QBC is a heterocyclic compound that contains a quinoline ring and a benzodioxole ring, both of which have been shown to exhibit unique biological properties. In

Mechanism of Action

The mechanism of action of N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the replication of various viruses, including HIV-1, by interfering with viral entry and fusion.
Biochemical and Physiological Effects:
N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and inhibit viral replication. N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide has also been shown to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide has also been shown to exhibit low toxicity towards normal cells and tissues, making it a safer alternative to other compounds that exhibit similar biological activities. However, one of the limitations of using N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the use of N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide as a photosensitizer for photodynamic therapy, which involves the selective destruction of cancer cells using light. Additionally, further research is needed to fully understand the mechanism of action of N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide involves the reaction between 8-aminoquinoline and 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide as a white crystalline solid with a melting point of 220-223°C.

Scientific Research Applications

N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit promising antitumor, antimicrobial, anti-inflammatory, and antiviral activities. N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

Product Name

N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-quinolin-8-yl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H12N2O3/c20-17(12-6-7-14-15(9-12)22-10-21-14)19-13-5-1-3-11-4-2-8-18-16(11)13/h1-9H,10H2,(H,19,20)

InChI Key

LZSGRZBBPOXTKV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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